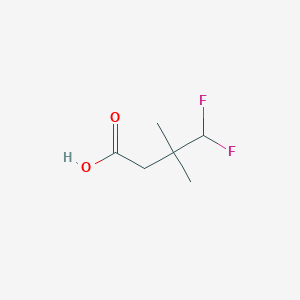

4,4-Difluoro-3,3-dimethylbutanoic acid

描述

属性

IUPAC Name |

4,4-difluoro-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,5(7)8)3-4(9)10/h5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVUMPMTUSZRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892397-17-9 | |

| Record name | 4,4-difluoro-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

One common method is the fluorination of 3,3-dimethylbutanoic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

化学反应分析

4,4-Difluoro-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

4,4-Difluoro-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with enhanced bioavailability and metabolic stability.

作用机制

The mechanism of action of 4,4-difluoro-3,3-dimethylbutanoic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, affecting the compound’s binding affinity and specificity. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s reactivity and solubility .

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Butanoic Acid Derivatives

4,4,4-Trifluoro-3,3-dimethylbutanoic Acid

- Structure : Features three fluorine atoms at the 4-position and methyl groups at the 3-position.

- Properties : Increased electronegativity compared to the difluoro analog, leading to stronger acidity (lower pKa) and enhanced lipophilicity.

- Applications : Used in the synthesis of amides and esters for agrochemicals and pharmaceuticals .

- Key Difference : The trifluoro substitution enhances metabolic resistance but may reduce solubility in aqueous media .

Ethyl 3-Amino-4,4-difluorobutanoate

- Structure: Ethyl ester derivative with an amino group at the 3-position.

- Properties: The amino group introduces nucleophilic reactivity, enabling peptide coupling. The ester group improves bioavailability compared to the free acid.

- Applications : Intermediate in prodrug formulations and bioactive molecule synthesis .

- Key Difference : Esterification mitigates the carboxylic acid’s polarity, enhancing membrane permeability .

Functional Group Variants

3,4-Difluorobenzoic Acid

- Structure : Aromatic ring with fluorine atoms at the 3- and 4-positions.

- Properties : Higher acidity (pKa ~2.5) due to electron-withdrawing effects of fluorine on the aromatic system.

- Applications : Used as a reference standard in analytical chemistry and as a building block for fluorinated polymers .

- Key Difference : Aromatic fluorination confers distinct electronic properties compared to aliphatic fluorinated acids .

2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid

Application-Specific Derivatives

Quinofumelin (3-(4,4-Difluoro-3,3-dimethylisoquinolinyl)quinoline)

- Structure: Incorporates a 4,4-difluoro-3,3-dimethylisoquinoline moiety linked to quinoline.

- Properties : Exhibits fungicidal activity due to fluorine-enhanced stability and membrane interaction.

- Applications : Agrochemical agent targeting fungal pathogens in crops .

- Key Difference : Heterocyclic integration shifts utility from pharmaceuticals to agrochemicals .

(S)-4,4-Difluoro-3,3-dimethylpyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Cyclic pyrrolidine derivative with fluorine and methyl groups.

- Properties : The constrained ring structure enhances stereoselective binding to proteases.

- Applications : Intermediate in the synthesis of chiral inhibitors for viral enzymes .

- Key Difference : Cyclization reduces conformational entropy, improving target specificity .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | pKa | Solubility (mg/mL) | LogP |

|---|---|---|---|

| This compound | ~2.8 | 15 (water) | 1.9 |

| 3,4-Difluorobenzoic acid | ~2.5 | 25 (water) | 2.1 |

| 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | ~1.9 | 8 (water) | 2.5 |

生物活性

4,4-Difluoro-3,3-dimethylbutanoic acid is a fluorinated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and implications for pharmaceutical applications, supported by relevant studies and data.

The molecular formula for this compound is with a molecular weight of approximately 150.15 g/mol. The presence of two fluorine atoms at the 4-position significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The fluorine substituents enhance the compound's lipophilicity and metabolic stability, which may improve its bioavailability in biological systems. This increased stability can lead to more effective interactions with enzyme targets and receptors.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C6H10F2O2 | Two fluorine atoms enhancing stability and reactivity |

| 4,4-Difluoro-2,2-dimethylbutanoic acid | C6H10F2O2 | Similar structure but different biological properties |

| 3,3-Difluoro-2-methylbutanoic acid | C5H9F2O2 | Variation in fluorination position impacting activity |

Pharmacological Studies

While direct pharmacological studies on this compound are scarce, the examination of similar compounds provides insights into its potential effects. For example:

- Fluorinated Compounds : Research on fluorinated compounds indicates enhanced metabolic stability and reduced toxicity in certain contexts . These characteristics are crucial for drug design as they can lead to more effective therapeutic agents.

- Antiviral Activity : Some derivatives have shown antiviral properties comparable to established drugs like ribavirin . This suggests that this compound may also possess similar antiviral capabilities.

常见问题

Q. What are effective synthetic routes for 4,4-difluoro-3,3-dimethylbutanoic acid in laboratory settings?

- Methodological Answer : Synthesis can be approached via Friedel-Crafts acylation followed by fluorination, as demonstrated for structurally related compounds like 4-benzoyl-3,3-dimethylbutanoic acid. Alternatively, Grignard reagents with fluorinating agents (e.g., HF or SF₄) may introduce difluoro groups at the 4-position. Purification via recrystallization or column chromatography is recommended to isolate the target compound .

Q. How can the purity and structural integrity of this compound be verified?

- Methodological Answer : Use a combination of analytical techniques:

- 19F NMR and 1H NMR to confirm fluorine substitution and methyl group positions.

- HPLC with UV detection to assess purity (>98% as a benchmark).

- Mass spectrometry (MS) for exact mass verification (expected m/z ~164.1) .

Advanced Research Questions

Q. How do the gem-dimethyl and difluoro substituents influence the compound’s reactivity in cyclization or pyrolysis reactions?

- Methodological Answer : The gem-dimethyl group introduces steric hindrance, which can retard bicyclic reaction pathways (e.g., [4.2.2] mechanisms) by limiting conformational flexibility. The difluoro substituents may alter electronic properties, stabilizing intermediates via inductive effects. Experimental validation could involve comparative pyrolysis studies with non-fluorinated analogs, monitored by GC-MS or TGA .

Q. What analytical challenges arise when studying the keto-enol tautomerism of this compound, and how can they be addressed?

- Methodological Answer : Keto-enol equilibrium can complicate spectral interpretation. To resolve this:

- Use dynamic NMR at variable temperatures to capture tautomeric shifts.

- Employ IR spectroscopy to identify carbonyl (C=O) and enolic (O-H) stretches.

- Conduct experiments in deuterated solvents to minimize interference .

Q. How to design experiments to assess the acid’s stability under varying pH and thermal conditions?

- Methodological Answer :

- Perform accelerated stability studies :

- Incubate the compound at 40°C, 60°C, and 80°C under acidic (pH 2), neutral (pH 7), and basic (pH 10) conditions.

- Monitor degradation via HPLC and quantify byproducts (e.g., decarboxylated derivatives).

- Use thermogravimetric analysis (TGA) to determine decomposition thresholds .

Mechanistic and Applied Research Questions

Q. What role might this compound play in modulating enzyme activity, based on structural analogs?

- Methodological Answer : Analogous difluorinated benzoic acids (e.g., 3,5-difluorobenzoic acid) act as enzyme inhibitors by mimicking natural substrates. The difluoro groups enhance binding via electronegativity, while the gem-dimethyl group provides steric bulk to block active sites. To test this, conduct kinetic assays (e.g., IC₅₀ determination) with target enzymes like hydrolases or oxidoreductases .

Q. Can computational methods predict the acid’s behavior in supramolecular assemblies or coordination complexes?

- Methodological Answer :

- Use density functional theory (DFT) to model electronic effects of fluorine and methyl groups.

- Simulate interactions with metal ions (e.g., Mg²⁺, Zn²⁺) to predict chelation behavior.

- Validate predictions experimentally via X-ray crystallography or ITC (isothermal titration calorimetry) .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported synthetic yields for fluorinated analogs?

- Methodological Answer :

- Compare reaction conditions (e.g., solvent polarity, fluorinating agent purity) across studies.

- Replicate protocols with strict control of moisture (critical for HF-mediated reactions).

- Use in situ NMR to track intermediate formation and identify yield-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。